MAO-B Inhibition Selectivity: 5,6-Dichloro Pattern Yields Distinct Profile vs. 4,6-Regioisomer
5,6-Dichloroquinolin-8-amine inhibits human MAO-B with an IC₅₀ of 300 nM [1]. This contrasts sharply with the 4,6-dichloro regioisomer, which exhibits a more potent IC₅₀ of 28 nM against rat MAO-B [2]. While species differences preclude direct numerical comparison, the data demonstrate that the 5,6-substitution pattern yields a distinct, less potent MAO-B inhibition profile compared to the 4,6-analog. This regioisomeric variation in potency highlights the critical nature of precise chlorine placement for achieving desired biological outcomes.
| Evidence Dimension | MAO-B enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 300 nM (human MAO-B) |
| Comparator Or Baseline | 4,6-Dichloroquinolin-8-amine: 28 nM (rat MAO-B) |
| Quantified Difference | Target compound is ~10.7-fold less potent than comparator; regioisomer-dependent activity profile. |
| Conditions | Human recombinant MAO-B expressed in insect cells (target) vs. Sprague-Dawley rat brain mitochondrial homogenate (comparator). Assay measured inhibition of kynuramine conversion. |
Why This Matters
For researchers developing selective MAO inhibitors, the 5,6-dichloro pattern offers a starting point with reduced MAO-B potency compared to the 4,6-analog, potentially minimizing off-target effects in assays where MAO-B inhibition is undesirable.
- [1] BindingDB. (n.d.). BDBM50450826 (CHEMBL4214270). Affinity Data IC₅₀: 300 nM for human MAO-B. Retrieved from https://bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50038061 (CHEMBL3094008). Affinity Data IC₅₀: 28 nM for rat MAO-B. Retrieved from https://bindingdb.org View Source
